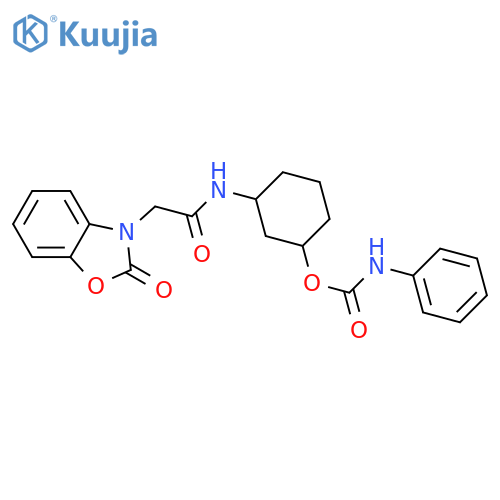Cas no 1351642-72-2 (3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate)

1351642-72-2 structure
商品名:3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate
3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- 3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate
- IPUCYSVTNBELHA-UHFFFAOYSA-N
- F6250-0174
- [3-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]cyclohexyl] N-phenylcarbamate
- AKOS024544738
- 3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate
- 3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate
- VU0541326-1
- 1351642-72-2
-
- インチ: 1S/C22H23N3O5/c26-20(14-25-18-11-4-5-12-19(18)30-22(25)28)23-16-9-6-10-17(13-16)29-21(27)24-15-7-2-1-3-8-15/h1-5,7-8,11-12,16-17H,6,9-10,13-14H2,(H,23,26)(H,24,27)
- InChIKey: IPUCYSVTNBELHA-UHFFFAOYSA-N
- ほほえんだ: C(OC1CCCC(NC(CN2C3=CC=CC=C3OC2=O)=O)C1)(=O)NC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 409.16377084g/mol
- どういたいしつりょう: 409.16377084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 636
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6250-0174-10mg |
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate |
1351642-72-2 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6250-0174-2mg |
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate |
1351642-72-2 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6250-0174-25mg |
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate |
1351642-72-2 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F6250-0174-20μmol |
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate |
1351642-72-2 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6250-0174-15mg |
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate |
1351642-72-2 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F6250-0174-5μmol |
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate |
1351642-72-2 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6250-0174-30mg |
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate |
1351642-72-2 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F6250-0174-20mg |
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate |
1351642-72-2 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6250-0174-100mg |
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate |
1351642-72-2 | 100mg |
$248.0 | 2023-09-09 | ||
| Life Chemicals | F6250-0174-10μmol |
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate |
1351642-72-2 | 10μmol |
$69.0 | 2023-09-09 |
3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
1351642-72-2 (3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate) 関連製品
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
